2-[(4-CHLOROPHENYL)SULFANYL]-N-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE
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Overview
Description
2-[(4-CHLOROPHENYL)SULFANYL]-N-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE is a complex organic compound with a molecular formula of C20H14ClN3O2S . This compound is characterized by its unique structure, which includes a chlorophenyl group, a sulfanyl linkage, and an oxazolo[4,5-b]pyridinyl moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 2-[(4-CHLOROPHENYL)SULFANYL]-N-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these laboratory procedures, ensuring consistent quality and efficiency.
Chemical Reactions Analysis
2-[(4-CHLOROPHENYL)SULFANYL]-N-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions may target the oxazolo[4,5-b]pyridinyl moiety or the chlorophenylsulfanyl group, leading to different products.
Scientific Research Applications
2-[(4-CHLOROPHENYL)SULFANYL]-N-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-[(4-CHLOROPHENYL)SULFANYL]-N-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets are subjects of ongoing research, aiming to elucidate its potential therapeutic benefits .
Comparison with Similar Compounds
Compared to other compounds with similar structures, 2-[(4-CHLOROPHENYL)SULFANYL]-N-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE stands out due to its unique combination of functional groups. Similar compounds include:
- 2-[(4-bromophenyl)sulfanyl]-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide
- 2-[(4-fluorophenyl)sulfanyl]-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide These analogs differ in the halogen substituent on the phenyl ring, which can influence their chemical reactivity and biological activity .
Properties
Molecular Formula |
C20H14ClN3O2S |
---|---|
Molecular Weight |
395.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C20H14ClN3O2S/c21-14-5-9-16(10-6-14)27-12-18(25)23-15-7-3-13(4-8-15)20-24-19-17(26-20)2-1-11-22-19/h1-11H,12H2,(H,23,25) |
InChI Key |
UHHCEJUOQNMFNX-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(N=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)CSC4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)CSC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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